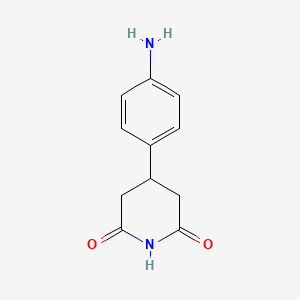

4-(4-Aminophenyl)piperidine-2,6-dione

Descripción general

Descripción

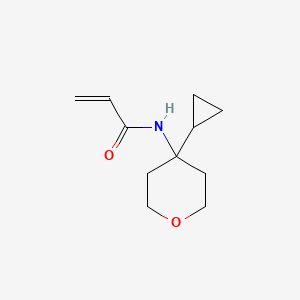

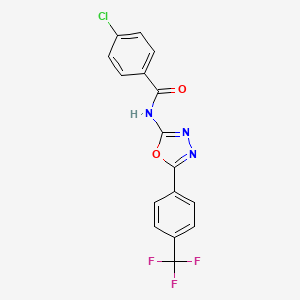

4-(4-Aminophenyl)piperidine-2,6-dione is an organic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . This compound is characterized by a piperidine ring substituted with an aminophenyl group at the 4-position and two keto groups at the 2 and 6 positions. It is a white to off-white powder that is soluble in organic solvents .

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Aminophenyl)piperidine-2,6-dione is the Widely Interspaced Zinc Finger Motif (WIZ) protein . This protein plays a crucial role in various cellular processes, including gene expression and protein degradation .

Mode of Action

This compound interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction can also induce the expression of fetal hemoglobin (HbF) protein , which is beneficial in certain blood disorders .

Biochemical Pathways

The compound’s interaction with the WIZ protein affects the protein degradation pathway . By reducing the expression of the WIZ protein, it alters the balance of proteins within the cell . The induction of HbF protein expression also impacts the hemoglobin synthesis pathway , potentially ameliorating symptoms in patients with certain blood disorders .

Result of Action

The primary result of this compound’s action is the reduction of WIZ protein levels and the induction of HbF protein expression . This can lead to changes in cellular protein balance and potentially alleviate symptoms in patients with certain blood disorders, such as sickle cell disease and β-thalassemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-(4-Aminophenyl)piperidine-2,6-dione are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .

Cellular Effects

It is known to play a role in protein degradation, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the Cereblon protein. It is used in the development of protein degrader building blocks, which can induce changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that it can be stably stored at room temperature .

Metabolic Pathways

It is known to interact with the Cereblon protein, which could potentially influence various metabolic pathways .

Subcellular Localization

Given its role in protein degradation, it may be localized to areas of the cell where protein turnover is high .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)piperidine-2,6-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-aminophenylacetic acid and piperidine-2,6-dione.

Condensation Reaction: The 4-aminophenylacetic acid is reacted with piperidine-2,6-dione in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the desired product.

Purification: The crude product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-Scale Synthesis: The reaction is scaled up using large reactors with controlled temperature and pressure conditions.

Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and yield.

Purification and Quality Control: The product is purified using techniques such as column chromatography and monitored for purity using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Aminophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

4-(4-Aminophenyl)piperidine-2,6-dione has several applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

Piperidine-2,6-dione: Lacks the aminophenyl group, making it less versatile in chemical reactions.

4-(4-Nitrophenyl)piperidine-2,6-dione: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

4-(4-Hydroxyphenyl)piperidine-2,6-dione:

Uniqueness

4-(4-Aminophenyl)piperidine-2,6-dione is unique due to the presence of the aminophenyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Propiedades

IUPAC Name |

4-(4-aminophenyl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIUHZARISAQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione](/img/structure/B2745995.png)

![N-mesityl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2745997.png)

![methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate](/img/structure/B2746001.png)

![1-methyl-3-(2-methylpropyl)-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2746004.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2746006.png)